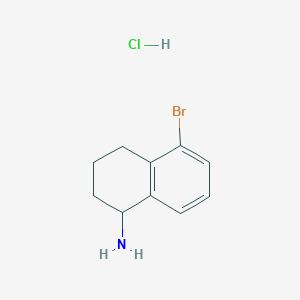

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCTIOLCPDGAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810070-15-5 |

Source

|

| Record name | 1-Naphthalenamine, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Introduction

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic aminotetralin derivative of significant interest to the research and drug development communities. The aminotetralin scaffold is a core component of numerous biologically active compounds, and the introduction of a bromine atom at the 5-position of the tetralin ring system offers a unique opportunity for modulating pharmacological activity and for use as a synthetic intermediate. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential applications, with a focus on its relevance in drug discovery.

Physicochemical Properties

The hydrochloride salt of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrN · HCl | [1][2] |

| Molecular Weight | 262.58 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Not explicitly reported in searches | N/A |

| Solubility | No quantitative data available from searches. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [3] |

| CAS Number | 1810070-15-5 (racemate), 1810074-82-8 ((S)-enantiomer) | [4] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra were not directly available in the search results, a typical ¹H NMR spectrum of the aminotetralin core would exhibit characteristic signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the tetralin ring. The bromine substitution at the 5-position would influence the chemical shifts of the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine hydrochloride salt, including N-H stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of the free base (C₁₀H₁₂BrN) would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds from the commercially available precursor, 5-bromo-1-tetralone. A common and efficient method for this transformation is reductive amination[5][6][7].

Synthetic Workflow

Caption: Synthetic pathway from 5-bromo-1-tetralone.

Experimental Protocol: Reductive Amination

-

Imine Formation: 5-Bromo-1-tetralone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol. This reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the intermediate imine[5][7].

-

Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it is selective for the imine in the presence of the ketone starting material[6]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed[8].

-

Salt Formation: After the reduction is complete, the resulting free base, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is isolated. The hydrochloride salt is then prepared by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

Expert Insight: The choice of reducing agent and reaction conditions can be critical for achieving high yields and purity. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.

Stability and Storage

As with many amine-containing compounds, this compound should be stored in a cool, dry place, protected from light and air to prevent degradation[9][10]. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration is recommended.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation[11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Drug Development Insights

The aminotetralin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activity, particularly within the central nervous system[12][13][14].

Serotonin Receptor Affinity

Derivatives of 2-aminotetralin are well-known for their interactions with serotonin (5-HT) receptors[12][13][14]. The position and nature of substituents on the tetralin ring play a crucial role in determining the affinity and selectivity for different 5-HT receptor subtypes. 5-substituted-2-aminotetralins, in particular, have been investigated as selective agonists for various 5-HT receptors.

Potential Therapeutic Applications

Given the established role of serotonin in mood, cognition, and various psychiatric disorders, this compound and its derivatives represent valuable tools for research in these areas. The bromine atom at the 5-position can serve as a handle for further synthetic modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This could lead to the discovery of novel drug candidates for the treatment of depression, anxiety, and other neurological disorders.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and its structural similarity to known neuroactive compounds make it an attractive target for further investigation. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective use in research and development.

References

-

(s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemUniverse. [Link]

-

Reductive amination. Wikipedia. [Link]

-

This compound. PubChemLite. [Link]

-

(s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemUniverse. [Link]

-

2-Aminotetralin | C10H13N | CID 34677. PubChem. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533. PubChem. [Link]

-

Reductive Amination. Chemistry LibreTexts. [Link]

-

Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. ChEMBL. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

-

Reductive Amination. Wordpress. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Alkali Salts of 5‐Aminotetrazole – Structures and Properties. ResearchGate. [Link]

-

STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia. [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]

-

2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835. PubChem. [Link]

-

2-Aminotetralin. Wikipedia. [Link]

-

5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. Gsrs. [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. [Link]

-

Stability Testing of Drug Substances and Drug Products. FDA. [Link]

-

Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]

-

Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. PubMed. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. pccarx.com [pccarx.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 1213498-78-2 [sigmaaldrich.com]

- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-Tetralin Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-bromo-tetralin amine derivatives, a class of compounds with significant potential in medicinal chemistry. The guide delves into their synthesis, spectroscopic characterization, and key physicochemical properties, including lipophilicity and basicity. Furthermore, it explores the structure-activity relationships of these derivatives, particularly their interactions with serotonin and dopamine receptors, offering critical insights for drug design and development. This document is intended to be a valuable resource for researchers and scientists working with this promising scaffold.

Introduction: The Significance of the 5-Bromo-2-Aminotetralin Scaffold

The 2-aminotetralin framework is a well-established pharmacophore, forming the core of numerous biologically active compounds. Its rigid structure, which incorporates a phenyl ring and a saturated cyclohexane ring, allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting various receptors. The introduction of a bromine atom at the 5-position of the tetralin ring offers several advantages in drug design. Bromine can act as a bioisostere for other groups, influence the compound's metabolic stability, and provide a handle for further synthetic modifications. Moreover, its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially impacting receptor binding affinity and selectivity.

This guide will focus on derivatives of 5-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, exploring the fundamental physicochemical properties that underpin their biological activity. A thorough understanding of these characteristics is paramount for the rational design of novel therapeutics.

Synthesis of 5-Bromo-Tetralin Amine Derivatives

The synthesis of 5-bromo-tetralin amine derivatives typically commences with a suitable brominated tetralone precursor, such as 5-bromo-2-tetralone. The key step is the introduction of the amine functionality, which can be achieved through various synthetic strategies. A common and effective method is reductive amination.

General Synthetic Workflow: Reductive Amination of 5-Bromo-2-Tetralone

The conversion of 5-bromo-2-tetralone to 5-bromo-2-aminotetralin and its N-substituted derivatives is often accomplished via a one-pot reductive amination protocol. This method involves the reaction of the ketone with an amine in the presence of a reducing agent.

Caption: General workflow for the synthesis of 5-bromo-tetralin amine derivatives via reductive amination.

Experimental Protocol: Synthesis of 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol provides a representative example for the synthesis of an N,N-disubstituted 5-bromo-2-aminotetralin derivative.

Materials:

-

5-Bromo-2-tetralone

-

Dimethylamine solution (e.g., 2 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-bromo-2-tetralone (1.0 eq) in anhydrous dichloromethane, add dimethylamine solution (1.2 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as the reducing agent, sodium triacetoxyborohydride, is moisture-sensitive.

-

Acid Catalyst: Acetic acid acts as a catalyst to facilitate the formation of the intermediate iminium ion, which is more susceptible to reduction.

-

Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting ketone.

-

Aqueous Workup: The basic quench with sodium bicarbonate neutralizes the acetic acid and any unreacted starting materials, facilitating the extraction of the amine product into the organic phase.

Spectroscopic Characterization

The structural elucidation of 5-bromo-tetralin amine derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of these compounds.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals include:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) will show splitting patterns consistent with a substituted benzene ring.

-

Aliphatic Protons: The protons on the saturated portion of the tetralin ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The multiplicity and coupling constants of these signals can help determine the stereochemistry of substituents on the cyclohexane ring.

-

N-H Protons: For primary and secondary amines, the N-H proton signal can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Signals for the aromatic carbons appear in the downfield region (typically δ 110-150 ppm). The carbon atom attached to the bromine will have a characteristic chemical shift.

-

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will resonate in the upfield region (typically δ 20-50 ppm).

Table 1: Representative NMR Data for a Generic 5-Bromo-2-aminotetralin Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.4 | 120 - 135 |

| C-Br | - | 115 - 125 |

| CH-N | 2.8 - 3.5 | 45 - 55 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| N-H | 1.0 - 4.0 (broad) | - |

Note: The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

Key IR Absorptions:

-

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines show a single band in this region.[2] Tertiary amines will not have this absorption.

-

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This absorption typically appears in the 1000-1250 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine stretching vibration is usually observed in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. This is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for aminotetralins include cleavage of the bond alpha to the nitrogen atom and loss of the side chain.

Physicochemical Properties

The physicochemical properties of 5-bromo-tetralin amine derivatives, such as lipophilicity and basicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

The introduction of a bromine atom generally increases the lipophilicity of a molecule. The LogP of the parent 2-aminotetralin is approximately 2.1. The addition of a bromine atom is expected to increase this value.

Experimental Determination of Lipophilicity: Reversed-phase thin-layer chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.[3][4] In this technique, the retention factor (Rf) of a compound on a nonpolar stationary phase is correlated with its LogP value.

Basicity (pKa)

The basicity of the amine group, quantified by its pKa value, influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. The pKa of the amino group in 2-aminotetralin is approximately 9.8.[5] The electronic effect of the 5-bromo substituent is not expected to have a major impact on the pKa of the distant amino group.

Experimental Determination of pKa: Potentiometric titration is the most common method for determining the pKa of a compound. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Table 2: Key Physicochemical Properties of 2-Aminotetralin (Parent Compound)

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₃N | Basic structural information.[5] |

| Molecular Weight | 147.22 g/mol | Important for dosage calculations.[5] |

| LogP | ~2.1 | Indicates moderate lipophilicity.[5] |

| pKa | ~9.8 | Determines the degree of ionization at physiological pH.[5] |

Structure-Activity Relationships (SAR) and Pharmacological Significance

5-Bromo-tetralin amine derivatives have garnered significant interest due to their activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The 2-aminotetralin scaffold serves as a privileged structure for interacting with these receptors, and modifications at the 5-position can fine-tune their pharmacological profile.

Targeting Serotonin (5-HT) Receptors

Numerous 2-aminotetralin derivatives have been investigated as ligands for various 5-HT receptor subtypes. For instance, 5-substituted-2-aminotetralins have been shown to exhibit high affinity for 5-HT₁A and 5-HT₇ receptors.[6] The nature of the substituent at the 5-position can influence the selectivity between these subtypes. The presence of a bromine atom can contribute to favorable interactions within the receptor binding pocket, potentially through halogen bonding.

Targeting Dopamine (D) Receptors

The 2-aminotetralin core is also a well-known dopamine receptor agonist scaffold. Derivatives of this class have been explored for their potential in treating disorders related to dopaminergic dysfunction, such as Parkinson's disease. The substitution pattern on the aromatic ring, including the presence of a 5-bromo group, can modulate the affinity and selectivity for different dopamine receptor subtypes (D₁, D₂, D₃, etc.).

The Role of Bromine in Modulating Activity

Caption: The influence of the 5-bromo substituent on the physicochemical and pharmacological properties of 2-aminotetralin derivatives.

The bromine atom at the 5-position can influence the biological activity of 2-aminotetralin derivatives in several ways:

-

Increased Lipophilicity: As mentioned, the bromo group increases the lipophilicity, which can enhance membrane permeability and brain penetration, crucial for centrally acting drugs.

-

Metabolic Stability: The presence of bromine can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.

-

Receptor Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating groups in the receptor binding site, which can enhance binding affinity.

-

Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, which can influence the pKa of any phenolic hydroxyl groups that may be present and affect interactions with the receptor.

Conclusion

5-Bromo-tetralin amine derivatives represent a versatile and promising class of compounds for drug discovery. Their synthesis is readily achievable from commercially available starting materials, and their structures can be unequivocally confirmed by standard spectroscopic methods. The key physicochemical properties of lipophilicity and basicity, influenced by the 5-bromo substituent, play a crucial role in their ADME profiles and biological activity. The rich structure-activity relationship data for this scaffold, particularly in the context of serotonin and dopamine receptor modulation, provides a solid foundation for the rational design of novel and improved therapeutic agents. This guide has provided a comprehensive overview of these characteristics, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34677, 2-Aminotetralin. Retrieved from [Link]

- Chebli, M. (2019). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors.

-

Formaggio, F., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2004). Chemical structure of (a) 2-aminotetralin-2-carboxylic acid (Atc); (b)... [Image]. In ResearchGate. Retrieved from [Link]

- Kumar, V., Kaur, K., Kumar, M., & Gupta, M. K. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4470–4474.

- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

- Mustansiriyah University College of Pharmacy. (2019). Practical advance pharmaceutical analysis – 2019.

-

Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Image]. In ResearchGate. Retrieved from [Link]

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.

- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.

- Sindelar, R. D., Mott, J., Barfknecht, C. F., Arnett, C. D., & Nichols, D. E. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(7), 858–864.

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

- Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022).

- Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022).

- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.

- Harrick Scientific Products, Inc. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

-

Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

<

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a chiral molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the integration of orthogonal analytical methods to build a self-validating and unimpeachable structural dossier. We will delve into the critical interplay of spectroscopic and crystallographic techniques, from initial constitutional verification to the definitive assignment of absolute stereochemistry, a cornerstone of modern drug development as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Imperative of Stereochemical Precision in Drug Development

The three-dimensional architecture of a drug molecule is intrinsically linked to its pharmacological activity.[2] Chiral molecules, such as (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacodynamic, pharmacokinetic, and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[2][4][5] Consequently, regulatory agencies worldwide, including the FDA, have instituted stringent guidelines requiring the thorough characterization of stereoisomeric drugs.[1][3][6] The development of a single enantiomer over a racemic mixture is often pursued to enhance therapeutic efficacy and minimize off-target effects.[2][5]

This guide, therefore, presents a holistic and logical progression for the structural confirmation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, ensuring not only the verification of its chemical formula and connectivity but also the unambiguous determination of its absolute configuration at the C1 stereocenter.

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. The workflow for (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is designed to systematically address the key aspects of its structure: molecular formula, constitution (atom connectivity), and absolute configuration.

Caption: Integrated workflow for the structure elucidation of a chiral molecule.

Foundational Analysis: Confirming the Molecular Blueprint

The initial phase of analysis focuses on confirming the molecular formula and identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Defining the Elemental Composition

Expertise & Experience: Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula. For a halogenated compound like this, the isotopic pattern is a critical diagnostic tool. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in a characteristic M+2 peak in the mass spectrum with nearly equal intensity to the molecular ion peak (M), providing unambiguous evidence for the presence of a single bromine atom.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the hydrochloride salt in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight (e.g., m/z 100-400).

-

Data Analysis:

-

Identify the molecular ion cluster.

-

Confirm the presence of the M and M+2 peaks with an intensity ratio of approximately 1:1.

-

Calculate the exact mass of the monoisotopic peak and use it to determine the elemental composition, which should correspond to C₁₀H₁₃BrN⁺ for the free amine cation.

-

Data Presentation: Expected HRMS Data

| Ion Species | Calculated m/z (for C₁₀H₁₂⁷⁹BrN) | Calculated m/z (for C₁₀H₁₂⁸¹BrN) |

| [M+H]⁺ | 226.0226 | 228.0205 |

Note: The observed mass should be within a 5 ppm tolerance of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy provides rapid confirmation of the key functional groups. As a primary amine hydrochloride salt, the spectrum will be dominated by the vibrations of the ammonium (-NH₃⁺) group.[9] The characteristic broad absorption bands of the N-H stretching in the salt form are a key differentiator from the free amine.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-2800 | N-H Stretch (broad) | Primary Ammonium (-NH₃⁺) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1335-1250 | C-N Stretch | Aromatic Amine |

| ~800-600 | C-Br Stretch | Aryl Bromide |

Constitutional Elucidation: Mapping the Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11][12] A suite of 1D and 2D NMR experiments is employed to assemble the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical for NMR analysis of hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. In CD₃OD, the amine and hydroxyl protons will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.[13] A full suite of 2D experiments (COSY, HSQC, HMBC) is non-negotiable for unambiguous assignment of all proton and carbon signals, especially for the complex aliphatic and aromatic regions of this molecule.[12][14]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments to be Performed:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of different carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically ¹H-¹H vicinal coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

-

Caption: Interconnectivity of NMR experiments for structure elucidation.

Data Presentation: Expected NMR Assignments (in DMSO-d₆) This table presents hypothetical, yet chemically reasonable, shifts for illustrative purposes.

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~4.5, t, J=6.5 | ~48.0 | C2, C3, C8a |

| 2 | ~2.0, m | ~28.0 | C1, C3, C4 |

| 3 | ~1.8, m | ~20.0 | C1, C2, C4, C4a |

| 4 | ~2.8, m | ~29.0 | C3, C4a, C5 |

| 4a | - | ~135.0 | - |

| 5 | - | ~120.0 (C-Br) | - |

| 6 | ~7.3, d, J=8.0 | ~130.0 | C4a, C8 |

| 7 | ~7.1, t, J=8.0 | ~128.0 | C5, C8a |

| 8 | ~7.4, d, J=8.0 | ~126.0 | C4a, C6 |

| 8a | - | ~140.0 | - |

| NH₃⁺ | ~8.5, br s | - | C1, C2 |

Stereochemical Determination: The Final Frontier

Once the constitution is confirmed, the final and most critical step is the determination of the absolute stereochemistry at the C1 position. This requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.[15][16][17] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4] For a primary amine, polysaccharide-based or Pirkle-type CSPs are often effective.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen several chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with different mobile phases.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or another suitable non-polar/polar solvent system, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 270 nm).

-

Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess by peak area integration.

Chiroptical Spectroscopy: Probing Chirality in Solution

Expertise & Experience: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18][19] While X-ray crystallography provides the definitive solid-state structure, VCD offers the significant advantage of determining the absolute configuration of the molecule in solution, which is more representative of its state in biological systems.[5][19] The experimental spectrum is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer).[5] A match between the experimental and calculated spectra confirms the absolute configuration.[19]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

-

Sample Preparation: Prepare a concentrated solution (~0.1 M) of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Measure the VCD and IR spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).

-

Computational Modeling:

-

Perform a conformational search for the (S)-enantiomer of the molecule.

-

For the lowest energy conformers, calculate the theoretical VCD and IR spectra using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Generate a Boltzmann-averaged theoretical spectrum.

-

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A positive correlation confirms the (S) configuration; an inverse correlation would indicate the (R) configuration.

Single Crystal X-Ray Crystallography: The Unambiguous Answer

Expertise & Experience: Single crystal X-ray crystallography is the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[16][20][21] The technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The presence of a "heavy" atom like bromine is highly advantageous, as it produces a strong anomalous dispersion signal, which is used to unambiguously determine the absolute stereochemistry by calculating the Flack parameter.[22][23] A Flack parameter close to zero for the modeled configuration confirms the assignment.[22]

Experimental Protocol: X-Ray Crystallography

-

Crystallization: Grow a single crystal of suitable quality. This is often the most challenging step. Techniques include slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Absolute Structure Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Conclusion: A Synthesis of Evidence

The structure elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a multi-step, evidence-based process. It begins with foundational mass spectrometry and FTIR to confirm the molecular formula and functional groups. This is followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity. Finally, the crucial absolute stereochemistry is determined, ideally using the definitive method of single crystal X-ray crystallography, which is complemented and corroborated by chiroptical methods like VCD and chiral chromatography. By following this integrated and self-validating workflow, researchers and drug development professionals can establish the structure of this chiral molecule with the highest degree of scientific rigor and confidence, meeting the exacting standards of the pharmaceutical industry and regulatory authorities.

References

- PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes.

- Wencel, D. R., et al. (n.d.).

- Valcárcel, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies.

- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

- DeGoes, T. R., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

- SK pharmteco. (n.d.).

- Wikipedia. (n.d.). Chiral analysis.

- Agranat, I., et al. (n.d.). Stereochemistry in Drug Action. PMC - NIH.

- ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.

- Frontiers. (2019).

- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.

- Spectroscopy Europe. (n.d.).

- BOC Sciences. (n.d.).

- MtoZ Biolabs. (n.d.).

- FDA. (1992). Development of New Stereoisomeric Drugs.

- American Laboratory. (2010).

- ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD.

- ChemUniverse. (n.d.). (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- Houben-Weyl. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

- PubChemLite. (2025). 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Hypha Discovery. (n.d.).

- J&K Scientific. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.

- University of Calgary. (n.d.). IR: amines.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Sigma-Aldrich. (n.d.). (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.

- PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.).

- Wiley. (n.d.). S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- ETH Zurich. (n.d.).

- Organic Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.

- gsrs. (n.d.). 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. fda.gov [fda.gov]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. jchps.com [jchps.com]

- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 17. skpharmteco.com [skpharmteco.com]

- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rigaku.com [rigaku.com]

- 22. researchgate.net [researchgate.net]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 1810070-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, identified by the CAS number 1810070-15-5, is a halogenated tetralin derivative that has garnered interest within the scientific community. Its structural motif is a key component in a variety of biologically active compounds, suggesting its potential as a versatile building block in medicinal chemistry and drug discovery. The tetrahydronaphthalene core is a privileged scaffold found in numerous pharmaceuticals, including the well-known antidepressant sertraline.[1][2] The introduction of a bromine atom and an amine group at specific positions on this scaffold opens up a wide array of possibilities for chemical modification and the exploration of novel structure-activity relationships (SAR). This guide aims to provide a comprehensive overview of the known properties, hazards, and potential applications of this compound, serving as a valuable resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For this compound, the following properties have been identified:

| Property | Value | Source |

| CAS Number | 1810070-15-5 | N/A |

| Molecular Formula | C₁₀H₁₃BrClN | BLDpharm |

| Molecular Weight | 262.57 g/mol | BLDpharm |

| Appearance | Solid (likely) | General chemical knowledge |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |

Synthesis and Chemical Profile

The synthesis of this compound likely involves a multi-step process starting from a tetralone precursor. A plausible synthetic route would begin with the bromination of a suitable tetralone, followed by a reductive amination to introduce the amine functionality. The final step would involve the formation of the hydrochloride salt to improve stability and handling characteristics.

For instance, the synthesis of related tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis has been described starting from 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which undergoes reductive amination.[3] This suggests a similar synthetic strategy could be employed for the target compound.

Caption: Plausible synthetic workflow for CAS 1810070-15-5.

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[4][5][6]

Recommended Handling and Storage Protocol:

-

Engineering Controls: Use in a well-ventilated laboratory, ideally within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] The recommended storage temperature is 4°C, and the compound should be protected from light.

Potential Applications in Drug Discovery and Research

The tetrahydronaphthalene scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Derivatives of this structure have been investigated for a range of therapeutic applications.

Serotonin Receptor Modulation:

Tetrahydronaphthalene amides have been studied as selective and high-affinity antagonists for the 5-hydroxytryptamine (5-HT₁B) receptor.[3] These receptors are implicated in a variety of neurological and psychiatric disorders, and compounds that modulate their activity have potential as antidepressants and anxiolytics.[3]

Dopamine Receptor Ligands:

Related tetrahydronaphthalene derivatives have demonstrated sub-micromolar affinity for cloned rat D2L and D3 dopamine receptors, suggesting their potential in the treatment of conditions such as Parkinson's disease and schizophrenia.[3]

Antimicrobial Agents:

Recent research has explored tetrahydronaphthalene amide derivatives as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] This highlights the potential for this chemical class in the development of new anti-infective agents.

Precursor for Complex Molecules:

Given its chemical structure, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.

Caption: Potential research applications of CAS 1810070-15-5.

Conclusion

This compound (CAS: 1810070-15-5) is a chemical compound with significant potential for application in drug discovery and medicinal chemistry. Its structural relationship to known bioactive molecules, coupled with the versatility of its functional groups for further chemical modification, makes it an attractive starting point for the development of novel therapeutics. While a comprehensive dataset on its physicochemical and toxicological properties is still emerging, the available information on its hazards necessitates careful handling in a controlled laboratory environment. As research into this and related compounds continues, a more detailed understanding of its biological activity and potential therapeutic applications is anticipated.

References

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

Penta Chemicals. 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. [Link]

-

National Center for Biotechnology Information. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A Technical Guide

Introduction

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, partially saturated bicyclic core, substituted with a bromine atom and an amine group, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment of this compound are paramount for its successful application in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the comprehensive characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unambiguous identification and structural elucidation of this molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective for researchers and scientists.

Chemical Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the tetrahydronaphthalene ring system will be used.

Caption: Chemical structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and does not exchange with the amine protons, allowing for their observation.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 3H | -NH₃⁺ |

| ~7.6 | d | 1H | H-6 |

| ~7.3 | t | 1H | H-7 |

| ~7.2 | d | 1H | H-8 |

| ~4.5 | t | 1H | H-1 |

| ~3.0 | m | 2H | H-4 |

| ~2.2 | m | 2H | H-2 |

| ~2.0 | m | 2H | H-3 |

Note: This is representative data. Actual chemical shifts and coupling constants may vary slightly.

Interpretation:

The ¹H NMR spectrum provides a wealth of structural information. The downfield region (~7.2-7.6 ppm) displays signals corresponding to the three aromatic protons. The presence of three distinct signals in this region is consistent with the trisubstituted aromatic ring. The splitting pattern of these protons (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

The aliphatic region shows signals for the protons on the saturated portion of the tetralin ring. The proton at the C-1 position (H-1), being adjacent to the electron-withdrawing ammonium group, is shifted downfield to approximately 4.5 ppm and appears as a triplet due to coupling with the two adjacent protons at C-2. The protons at C-4, adjacent to the aromatic ring, are observed around 3.0 ppm. The remaining methylene protons at C-2 and C-3 appear as complex multiplets in the upfield region (~2.0-2.2 ppm).

A broad singlet observed at a significantly downfield position (~8.5 ppm) is characteristic of the three exchangeable protons of the ammonium group (-NH₃⁺). The integration of this signal corresponds to three protons, confirming the presence of the protonated amine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-8a |

| ~138 | C-4a |

| ~132 | C-7 |

| ~130 | C-6 |

| ~128 | C-8 |

| ~120 | C-5 |

| ~48 | C-1 |

| ~28 | C-4 |

| ~27 | C-2 |

| ~19 | C-3 |

Note: This is representative data. Actual chemical shifts may vary slightly.

Interpretation:

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The six signals in the downfield region (~120-140 ppm) are attributed to the aromatic carbons. The carbon atom bearing the bromine (C-5) is expected to be found at the higher end of this range, around 120 ppm, due to the heavy atom effect of bromine. The quaternary carbons (C-4a and C-8a) will also be in this region.

The four signals in the upfield region (~19-48 ppm) correspond to the aliphatic carbons. The carbon atom attached to the ammonium group (C-1) is the most downfield of the aliphatic carbons, appearing around 48 ppm. The remaining methylene carbons (C-2, C-3, and C-4) will have chemical shifts in the range of 19-28 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretching (from -NH₃⁺) |

| ~2930 | Medium | C-H stretching (aliphatic) |

| ~1600, 1480 | Medium | C=C stretching (aromatic) |

| ~1580 | Medium | N-H bending (from -NH₃⁺) |

| ~1050 | Strong | C-N stretching |

| ~800-750 | Strong | C-H out-of-plane bending (aromatic) |

| ~600 | Medium | C-Br stretching |

Interpretation:

The IR spectrum provides key information about the functional groups present. A very broad and strong absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). This broadness is due to hydrogen bonding. The aliphatic C-H stretching vibrations are observed as medium intensity bands around 2930 cm⁻¹.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹. The N-H bending vibration of the ammonium group typically appears around 1580 cm⁻¹. The C-N stretching vibration is expected to be a strong band around 1050 cm⁻¹.

The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 800-750 cm⁻¹ region. Finally, a medium intensity band around 600 cm⁻¹ is indicative of the C-Br stretching vibration.

Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and pre-charged molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred for accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired in the positive ion mode.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 226/228 | 100 | [M+H]⁺ (free base) |

| 209/211 | 40 | [M+H - NH₃]⁺ |

| 147 | 60 | [M+H - Br]⁺ |

Note: This is representative data. The relative intensities of the fragments can vary depending on the instrument and conditions.

Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak for the protonated free base, [M+H]⁺, will appear as a pair of peaks of nearly equal intensity at m/z 226 and 228. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.

High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental formula (C₁₀H₁₃BrN⁺ for the protonated free base).

Common fragmentation pathways may include the loss of ammonia (NH₃) from the protonated molecule, resulting in a fragment ion at m/z 209/211. Another likely fragmentation is the loss of a bromine radical, leading to a fragment at m/z 147.

Caption: Proposed fragmentation pathway in mass spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the complete structural elucidation and confirmation of the compound's identity and purity. This multi-technique approach is a cornerstone of good laboratory practice in chemical synthesis and drug development, ensuring the quality and integrity of chemical entities.

References

-

PubChem. This compound. [Link]

-

NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research Kolkata. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. [Link]

-

ChemUniverse. (s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

-

J&K Scientific. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

An In-depth Technical Guide to the Potential Biological Targets of Bromo-substituted Tetralinamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralinamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a bromine substituent onto this framework can significantly modulate the parent molecule's physicochemical properties, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the known and potential biological targets of bromo-substituted tetralinamines, with a focus on G-protein coupled receptors (GPCRs) and monoamine transporters. We delve into the structure-activity relationships conferred by bromine substitution and present detailed experimental protocols for the identification and characterization of these interactions. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on the bromo-substituted tetralinamine scaffold.

Introduction: The Significance of the Bromo-substituted Tetralinamine Scaffold

The 2-aminotetralin structure is a rigid analog of the neurotransmitter phenylethylamine, a feature that allows it to interact with a variety of biogenic amine receptors and transporters.[1] This inherent activity has made it a foundational element in the development of central nervous system (CNS) active agents. The strategic placement of a bromine atom on the aromatic ring of the tetralin nucleus introduces several key modifications to the molecule's properties:

-

Increased Lipophilicity: The bulky and hydrophobic nature of bromine can enhance the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.

-

Altered Electronic Profile: As an electron-withdrawing group, bromine can influence the pKa of the amine group and the electron density of the aromatic ring, thereby affecting binding interactions with target proteins.

-

Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a protein, which can contribute to enhanced affinity and selectivity.[2]

These modifications underscore the importance of exploring the pharmacological landscape of bromo-substituted tetralinamines to uncover novel therapeutic agents.

Primary Biological Targets: A Focus on GPCRs and Monoamine Transporters

Bromo-substituted tetralinamines have demonstrated significant activity at two major classes of drug targets: G-protein coupled receptors, particularly serotonin and dopamine receptors, and monoamine transporters.

Serotonin Receptors: Modulators of Mood and Cognition

The serotonin (5-HT) system is implicated in a vast array of physiological and pathological processes, making its receptors prime targets for therapeutic intervention. Bromo-substituted tetralinamines have shown affinity for several 5-HT receptor subtypes.

-

5-HT1A Receptors: These receptors are involved in the regulation of mood and anxiety. Agonists at this receptor, such as the aminotetralin derivative 8-OH-DPAT, have anxiolytic and antidepressant properties.[3]

-

5-HT1B/1D Receptors: These subtypes are implicated in migraine pathophysiology and are the targets of triptan drugs.

-

5-HT2A/2C Receptors: These receptors are involved in processes such as learning, memory, and psychosis. Antagonism at these receptors is a key mechanism of action for atypical antipsychotics. A novel aminotetralin derivative, (−)-MBP, which is a 4-phenyl-3′-bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-2-amine, has been identified as a 5-HT2A competitive antagonist.[4]

-

5-HT7 Receptors: Emerging evidence suggests a role for these receptors in circadian rhythms, learning, and depression.

The affinity of bromo-substituted tetralinamines for these receptors can be quantified using radioligand binding assays, and their functional activity (agonist, antagonist, or inverse agonist) can be determined through functional assays such as the GTPγS binding assay.

Dopamine Receptors: Key Players in Motor Control and Reward

The dopaminergic system is central to motor control, motivation, and reward, and its dysregulation is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

-

D2-like Receptors (D2, D3, D4): These are the primary targets for both typical and atypical antipsychotic medications. Bromo-substituted aminotetralins have shown the potential to act as selective antagonists for the D3 receptor.[5]

-

D1-like Receptors (D1, D5): These receptors are involved in cognitive function and locomotion.

The affinity of these compounds for dopamine receptors is typically assessed using radioligand binding assays with selective radioligands. A quantitative structure-activity relationship study on substituted aminotetralin analogues indicated that a bromine at the R6 position can make the compound a better norepinephrine uptake inhibitor than a dopamine uptake inhibitor.[6]

Monoamine Transporters: Regulators of Synaptic Neurotransmitter Levels

Monoamine transporters (MATs) are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters is a major mechanism of action for many antidepressant and psychostimulant drugs.

Studies have shown that bromine substitution can enhance the affinity of compounds for DAT and NET. For instance, bromo-substituted analogs of methylphenidate displayed higher affinities for DAT and NET compared to the parent compound.[7] Specifically, the ortho-, meta-, and para-bromo derivatives of dl-threo-methylphenidate had IC50 values of 13, 4, and 20 nM, respectively, for DAT, compared to 82 nM for unsubstituted methylphenidate.[7] Similarly, their IC50 values for NET were 32, 20, and 31 nM, respectively, compared to 440 nM for the parent compound.[7] However, these bromo-substituted analogs were weak ligands for SERT.[7]

Structure-Activity Relationships: The Impact of Bromine Substitution

The position and number of bromine substituents on the tetralin ring, in conjunction with modifications to the amine functionality, profoundly influence the compound's affinity and selectivity for its biological targets.

| Compound Class | Substitution Pattern | Target Affinity/Selectivity | Reference |

| Phenyl-substituted aminotetralins | 3'-Bromo on the 4-phenyl ring | 5-HT2A antagonist activity | [4] |

| Methylphenidate Analogs | o-, m-, p-Bromo on the phenyl ring | Increased affinity for DAT and NET, weak for SERT | [7] |

| Aminotetralin Analogs | Bromine at R6 position | Favors NET over DAT inhibition | [6] |

This table summarizes the influence of bromine substitution on the biological activity of tetralinamine derivatives based on available data.

Experimental Methodologies for Target Identification and Validation

A multi-faceted experimental approach is essential to accurately identify and characterize the biological targets of novel bromo-substituted tetralinamines.

Radioligand Binding Assays: Quantifying Target Affinity

This technique directly measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Step-by-Step Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-